ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-({3-(4-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, a fluorophenethyl group, and a methoxyanilino carbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({3-(4-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps, including the formation of the thiazine ring, the introduction of the fluorophenethyl group, and the attachment of the methoxyanilino carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({3-(4-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
ETHYL 4-({3-(4-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({3-(4-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(TRIFLUOROMETHYL)BENZOATE: Similar in structure but with a trifluoromethyl group instead of the fluorophenethyl group.
1-[2-(4-FLUOROPHENYL)ETHYL]-4-PIPERIDONE: Contains a fluorophenyl group and a piperidone ring, differing in the core structure.
Uniqueness
ETHYL 4-({3-(4-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is unique due to its combination of functional groups and the presence of the thiazine ring. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C29H28FN3O5S |
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Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[[3-[2-(4-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-10-23(11-7-20)32-29-33(17-16-19-4-8-21(30)9-5-19)26(34)18-25(39-29)27(35)31-22-12-14-24(37-2)15-13-22/h4-15,25H,3,16-18H2,1-2H3,(H,31,35) |
InChI Key |
IENRVARFXDWPET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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